N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
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Overview
Description
N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a complex organic compound that features a benzo[c][1,2,5]thiadiazole core substituted with a sulfonamide group and a hydroxyethyl group bearing two thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide typically involves multiple steps. One common approach starts with the preparation of the benzo[c][1,2,5]thiadiazole core, which can be synthesized through the condensation of o-phenylenediamine with sulfur-containing reagents. The sulfonamide group is introduced via sulfonation reactions, often using sulfonyl chlorides under basic conditions.
The hydroxyethyl group with thiophene substituents can be introduced through a series of reactions involving the formation of a hydroxyethyl intermediate, followed by thiophene substitution. The final step involves coupling this intermediate with the benzo[c][1,2,5]thiadiazole core under appropriate conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups on the benzo[c][1,2,5]thiadiazole core can be reduced to amines.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene rings.
Reduction: Amines derived from the nitro groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene rings may contribute to the compound’s ability to intercalate with DNA or interact with other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4,7-dithien-2-yl-2,1,3-benzothiadiazole: Similar structure but lacks the hydroxyethyl and sulfonamide groups.
Benzo[d][1,2,3]thiadiazole derivatives: Differ in the position of the nitrogen atoms in the thiadiazole ring.
Uniqueness
N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both thiophene rings and a sulfonamide group makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-(2-hydroxy-2,2-dithiophen-2-ylethyl)-2,1,3-benzothiadiazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S4/c20-16(13-6-2-8-23-13,14-7-3-9-24-14)10-17-26(21,22)12-5-1-4-11-15(12)19-25-18-11/h1-9,17,20H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQBAAYNVWWNSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCC(C3=CC=CS3)(C4=CC=CS4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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